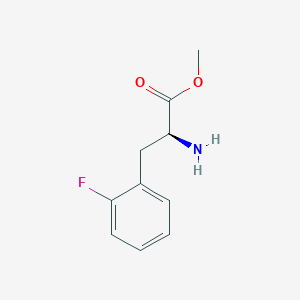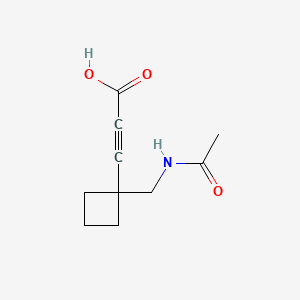
3-(1-(Acetamidomethyl)cyclobutyl)propiolic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-(Acetamidomethyl)cyclobutyl)propiolic acid is an organic compound that features a cyclobutyl ring, an acetamidomethyl group, and a propiolic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(Acetamidomethyl)cyclobutyl)propiolic acid can be achieved through multi-step organic synthesis. One common method involves the initial formation of the cyclobutyl ring, followed by the introduction of the acetamidomethyl group and the propiolic acid moiety. The reaction conditions typically involve the use of specific catalysts and reagents to facilitate each step of the synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalytic systems can be employed to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-(Acetamidomethyl)cyclobutyl)propiolic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the propiolic acid moiety to other functional groups.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
3-(1-(Acetamidomethyl)cyclobutyl)propiolic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-(1-(Acetamidomethyl)cyclobutyl)propiolic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propiolic acid: A simpler compound with similar reactivity due to the presence of the propiolic acid moiety.
Cyclobutyl derivatives: Compounds with a cyclobutyl ring that exhibit similar structural properties.
Acetamidomethyl derivatives: Compounds containing the acetamidomethyl group, which may have comparable biological activities.
Uniqueness
3-(1-(Acetamidomethyl)cyclobutyl)propiolic acid is unique due to the combination of its structural features, which confer distinct chemical reactivity and potential applications. The presence of the cyclobutyl ring, acetamidomethyl group, and propiolic acid moiety allows for a wide range of chemical modifications and functionalizations, making it a versatile compound in research and industry.
Eigenschaften
Molekularformel |
C10H13NO3 |
|---|---|
Molekulargewicht |
195.21 g/mol |
IUPAC-Name |
3-[1-(acetamidomethyl)cyclobutyl]prop-2-ynoic acid |
InChI |
InChI=1S/C10H13NO3/c1-8(12)11-7-10(4-2-5-10)6-3-9(13)14/h2,4-5,7H2,1H3,(H,11,12)(H,13,14) |
InChI-Schlüssel |
SDPDWKADFHKTRN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NCC1(CCC1)C#CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


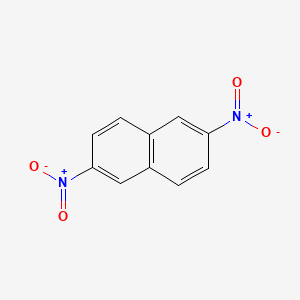
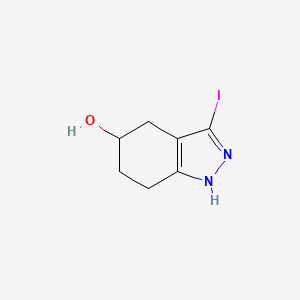
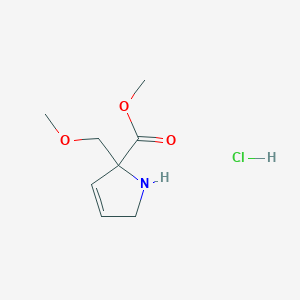
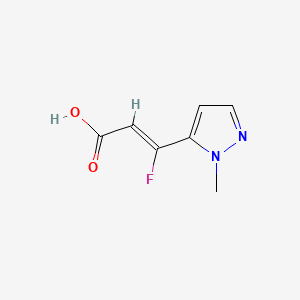
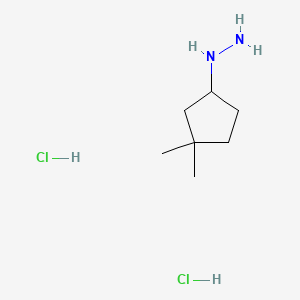
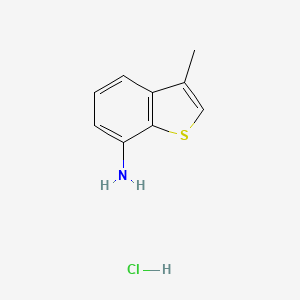
![1-[(Difluoromethyl)sulfanyl]-2-isocyanatobenzene](/img/structure/B13499294.png)
![ethyl 1-(aminomethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate dihydrochloride](/img/structure/B13499300.png)

![2-Thiaspiro[3.3]heptan-6-ol](/img/structure/B13499319.png)

![(2R)-2-[(methylsulfanyl)methyl]pyrrolidine](/img/structure/B13499326.png)
![7-nitro-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B13499331.png)
